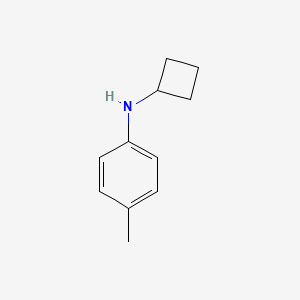

N-cyclobutyl-4-methylaniline

Description

Properties

IUPAC Name |

N-cyclobutyl-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h5-8,10,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGIRGREJQHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-methylaniline typically involves the following steps:

Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced. This can be achieved using cyclobutyl bromide in the presence of a base such as potassium carbonate.

Methylation: The cyclobutylaniline is then methylated at the para position using methyl iodide and a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones, nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated products like 2-bromo-N-cyclobutyl-4-methylaniline.

Scientific Research Applications

N-cyclobutyl-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl and methyl groups can influence the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds, enhancing its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and functional differences between N-cyclobutyl-4-methylaniline and related compounds:

Key Comparisons

Electronic and Steric Effects

- The para-methyl group donates electrons via resonance, increasing basicity .

- N,N-Bis(2-chloroethyl)-4-methylaniline : The chloroethyl groups are electron-withdrawing and reactive, enabling alkylation reactions (e.g., DNA crosslinking in anticancer research). This contrasts with the inert cyclobutyl group .

Research Findings and Implications

- Reactivity : The cyclobutyl group’s ring strain may accelerate ring-opening reactions under acidic or thermal conditions, offering synthetic versatility absent in methyl or chloroethyl analogs.

- Biological Interactions : Bulkier substituents like cyclobutyl could reduce membrane permeability compared to smaller groups (e.g., methyl), impacting drug design .

Biological Activity

N-cyclobutyl-4-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to the nitrogen atom of a 4-methylaniline structure. The molecular formula is with a molecular weight of approximately 174.24 g/mol. The presence of the cyclobutyl group provides unique steric effects that influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a ligand, modulating the activity of various cellular pathways. Notably, it has shown potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Effects : There are indications that the compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular processes. For example, it has been shown to alter cell signaling pathways associated with growth and apoptosis.

| Study | Findings |

|---|---|

| Demonstrated interaction with neurotransmitter receptors, influencing signaling pathways. | |

| Exhibited antimicrobial activity against specific bacterial strains. | |

| Showed potential anticancer effects in various cancer cell lines. |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated this compound's effectiveness against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Case Study on Anticancer Activity : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 30% decrease in cell viability at a concentration of 100 µM after 48 hours.

Q & A

Q. What are the recommended synthetic routes for preparing N-cyclobutyl-4-methylaniline, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-methylaniline with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent like DMF can yield the target compound. Catalytic hydrogenation using palladium on carbon may enhance selectivity. Reaction optimization should focus on temperature (80–120°C), solvent choice, and stoichiometry to minimize side products like N-alkylated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR : H NMR should show distinct signals for the cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). C NMR will confirm the cyclobutyl sp carbons (δ 20–35 ppm) and aromatic carbons (δ 120–140 ppm).

- IR : Look for N–H stretching (~3400 cm) and C–N bending (1250–1350 cm).

- MS : A molecular ion peak at m/z 175 (CHN) with fragmentation patterns corresponding to cyclobutyl and methylaniline moieties. Cross-validation with computational methods (e.g., DFT-predicted spectra) improves accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gap, charge distribution, and nucleophilic/electrophilic sites. For example, exact exchange functionals (e.g., Becke’s 1993 method) improve thermochemical accuracy for bond dissociation energies and ionization potentials, critical for predicting oxidative stability . Pairing DFT with molecular dynamics simulations can further elucidate solvent effects on reactivity .

Q. What metabolic pathways are plausible for this compound, and how can in vitro microsomal studies be designed to validate them?

Based on analogous compounds (e.g., N-benzyl-4-methylaniline), hepatic microsomal oxidation via cytochrome P450 enzymes is likely. Design experiments using male hamster or rabbit liver microsomes, incubating the compound with NADPH cofactors. Monitor metabolites via HPLC or LC-MS, focusing on hydroxylation at the cyclobutyl or methyl group. Include controls with enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify specific pathways .

Q. How should researchers resolve contradictions in spectroscopic or reactivity data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or reaction yields) require:

- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystalline) or IR.

- Computational validation : Compare experimental spectra with DFT-simulated spectra to identify conformational isomers .

- Replication under controlled conditions : Test variables like humidity, oxygen levels, or trace metal contamination.

Methodological Guidance

Q. What strategies improve the reproducibility of this compound synthesis in different laboratories?

- Standardize purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

- Document kinetic parameters : Report reaction time, temperature ramp rates, and stirring speed.

- Quality control : Provide raw spectral data (e.g., NMR integrals, MS fragmentation) in supplementary materials .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Vary substituents : Modify the cyclobutyl ring (e.g., fluorination) or aromatic methyl group to assess electronic/steric effects.

- Assay key properties : Measure logP (lipophilicity), pKa (basic sites), and binding affinity (e.g., via SPR or fluorescence quenching).

- Use multivariate analysis : Apply PCA or PLS regression to correlate structural features with biological activity .

Data Presentation and Ethics

Q. What are the best practices for presenting conflicting data in publications?

Q. How can computational and experimental data be integrated to support hypotheses about this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.